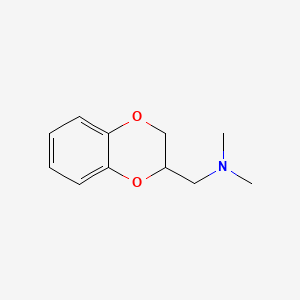
N,N-Dimethyl-1,4-benzodioxan-2-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,4-benzodioxan-2-methylamine: is an organic compound that belongs to the class of benzodioxans. Benzodioxans are a group of isomeric chemical compounds with the molecular formula C₈H₈O₂ This compound is characterized by the presence of a benzodioxane ring structure with a dimethylamine group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,4-benzodioxan-2-methylamine typically involves the reaction of 1,4-benzodioxane with dimethylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1,4-benzodioxan-2-methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxane derivatives.
Scientific Research Applications
N,N-Dimethyl-1,4-benzodioxan-2-methylamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,4-benzodioxan-2-methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1,4-Benzodioxane: A parent compound with similar structural features but lacking the dimethylamine group.
N,N-Dimethyl-1,4-benzodioxan-2-amine: A closely related compound with a similar structure but different functional groups.
Uniqueness: N,N-Dimethyl-1,4-benzodioxan-2-methylamine is unique due to the presence of both the benzodioxane ring and the dimethylamine group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
91246-67-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-9-8-13-10-5-3-4-6-11(10)14-9/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
XVMGCHPAEHYBAP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
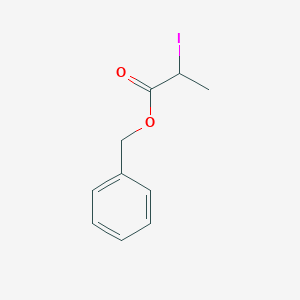
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
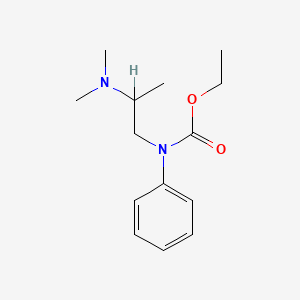
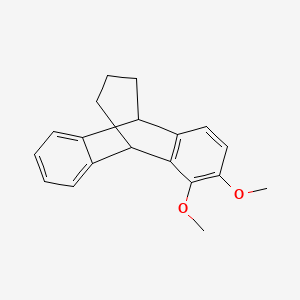

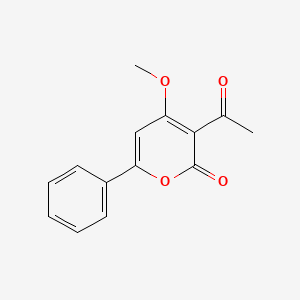
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)

![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
